5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a brominated butyl group, an oxoindoline moiety, and a thioxothiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the brominated intermediates and other reagents.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Indoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential anticancer properties and other therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions can lead to various biological effects, including anticancer activity through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one: Similar structure but with a cyclohexyl group instead of a methyl group.
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one: Contains a dodecyl group instead of a methyl group.
Uniqueness
The uniqueness of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated butyl group and thioxothiazolidinone ring make it a valuable compound for various research applications.
Properties
CAS No. |
618075-34-6 |
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Molecular Formula |
C16H15BrN2O2S2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-3-4-7-19-11-6-5-9(17)8-10(11)12(14(19)20)13-15(21)18(2)16(22)23-13/h5-6,8H,3-4,7H2,1-2H3/b13-12- |
InChI Key |
GTLRBJQNUWJNMF-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C)C1=O |
Origin of Product |
United States |
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